molecular formula C27H23NO3S2 B11670999 (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670999
M. Wt: 473.6 g/mol
InChI Key: DXUATOCRFDTFBK-PLRJNAJWSA-N
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Description

(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, phenyl groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a haloketone to form the thiazolidinone ring.

    Ether Linkage Formation: The ether linkages are formed through nucleophilic substitution reactions involving phenol derivatives and alkyl halides.

    Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and ether groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with biomolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with specific molecular targets.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H23NO3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-phenyl-5-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H23NO3S2/c1-2-10-20-11-6-8-15-23(20)30-17-18-31-24-16-9-7-12-21(24)19-25-26(29)28(27(32)33-25)22-13-4-3-5-14-22/h2-9,11-16,19H,1,10,17-18H2/b25-19-

InChI Key

DXUATOCRFDTFBK-PLRJNAJWSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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